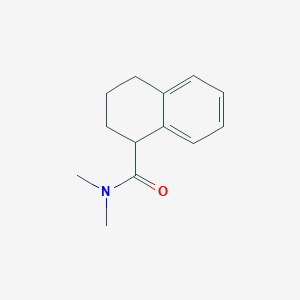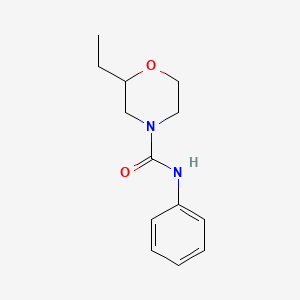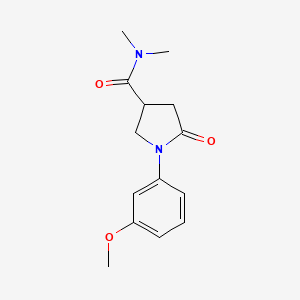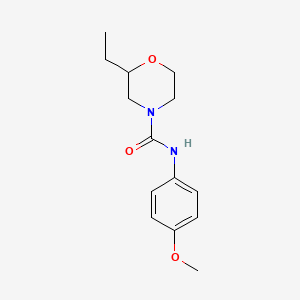
2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide, also known as EMMC, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. EMMC belongs to the morpholine class of compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide is believed to exert its pharmacological effects by binding to specific sites on ion channels, leading to modulation of their activity. The exact mechanism of action of 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the voltage-gated sodium channel Nav1.7, which is involved in pain perception. 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide has also been shown to modulate the activity of the TRPV1 channel, which is involved in thermoregulation and pain perception. Additionally, 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter involved in synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide has advantages and limitations for lab experiments. One advantage is that it can be used as a pharmacological tool to study the modulation of ion channels. However, one limitation is that the exact mechanism of action of 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide is not fully understood, which may limit its use as a pharmacological tool.
Orientations Futures
There are several future directions for the study of 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide. One direction is to further investigate the mechanism of action of 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide and its effects on ion channels. Another direction is to investigate the potential therapeutic applications of 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide, particularly in the treatment of pain. Additionally, further studies are needed to determine the safety and toxicity of 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide.
Méthodes De Synthèse
2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-ethylmorpholine to form 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide.
Applications De Recherche Scientifique
2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide has been used in various scientific research studies as a pharmacological tool due to its potential as a modulator of ion channels. It has been shown to have an inhibitory effect on the voltage-gated sodium channel Nav1.7, which is involved in pain perception. 2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide has also been shown to modulate the activity of the TRPV1 channel, which is involved in thermoregulation and pain perception.
Propriétés
IUPAC Name |
2-ethyl-N-(4-methoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-12-10-16(8-9-19-12)14(17)15-11-4-6-13(18-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTJVWKRNOSENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
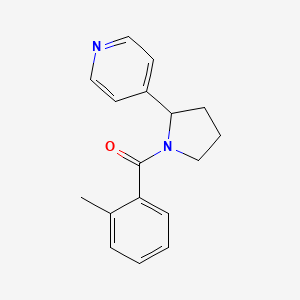
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
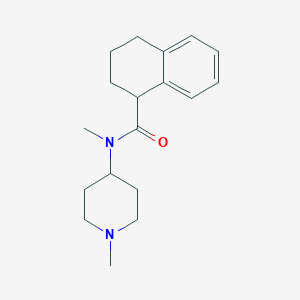
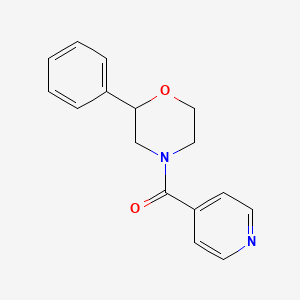
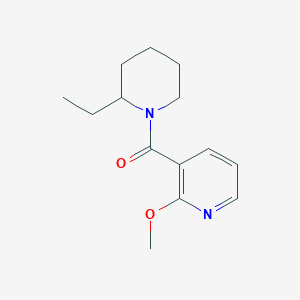
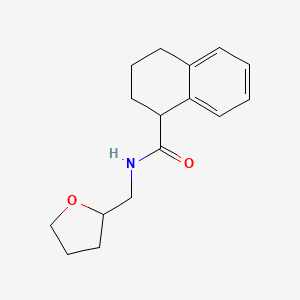
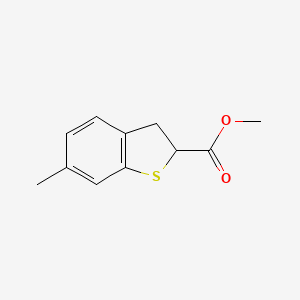
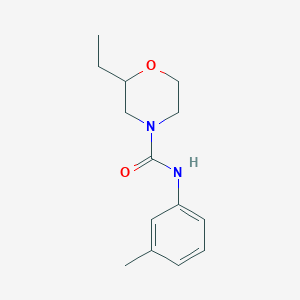
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)

